3-Hydroxy-4',7,8-trimethoxyflavone

Antioxidant Activity Free Radical Biology Peroxyl Radical Scavenging

3-Hydroxy-4',7,8-trimethoxyflavone (CAS 57499-06-6), also known as 3-hydroxy-7,8,4'-trimethoxyflavone, is a naturally occurring, highly methylated flavonol. It belongs to the flavonoid class, characterized by a 2-phenyl-1-benzopyran-4-one backbone with a hydroxyl group at the 3-position and methoxy groups at the 4', 7, and 8 positions.

Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
CAS No. 57499-06-6
Cat. No. B3272899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4',7,8-trimethoxyflavone
CAS57499-06-6
Molecular FormulaC18H16O6
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3)OC)OC)O
InChIInChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)16-15(20)14(19)12-8-9-13(22-2)18(23-3)17(12)24-16/h4-9,20H,1-3H3
InChIKeyXTFPORCSCKBAHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4',7,8-trimethoxyflavone (CAS 57499-06-6): A Unique Methylated Flavonol for Differentiated Research Applications


3-Hydroxy-4',7,8-trimethoxyflavone (CAS 57499-06-6), also known as 3-hydroxy-7,8,4'-trimethoxyflavone, is a naturally occurring, highly methylated flavonol . It belongs to the flavonoid class, characterized by a 2-phenyl-1-benzopyran-4-one backbone with a hydroxyl group at the 3-position and methoxy groups at the 4', 7, and 8 positions [1]. This specific substitution pattern confers distinct physicochemical properties, including high hydrophobicity (LogP ~2.9-3.19) and limited aqueous solubility, differentiating it from more polar, hydroxyl-rich flavonoids like quercetin and kaempferol [1]. As a flavonoid lipid molecule found in species such as Acacia galpinii, its unique structural features are directly linked to its potential for enhanced membrane permeability and distinct biological interactions compared to less methylated analogs [2].

Why 3-Hydroxy-4',7,8-trimethoxyflavone Cannot Be Interchanged with Generic Flavonols


Generic substitution among flavonols is scientifically unsound due to the profound impact of subtle methylation patterns on biological activity and target engagement. 3-Hydroxy-4',7,8-trimethoxyflavone possesses a specific combination of a 3-hydroxyl group and methoxy groups at the 4', 7, and 8 positions. Structure-activity relationship (SAR) studies unequivocally demonstrate that the presence of a 3-OH group is critical for antioxidant activity [1], while the degree and position of methoxylation directly modulate lipophilicity, cellular uptake, and interactions with specific targets such as P-glycoprotein (P-gp) and various kinases [2][3]. For instance, flavonoids with 3'-OMe and/or 5'-OMe groups play a positive role in P-gp inhibition, whereas 6-OMe groups can have a negative impact [2]. Substituting this compound with a more common, polyhydroxylated flavonol like quercetin or a differently methylated analog like 5,7,8-trimethoxyflavone would yield divergent and potentially misleading experimental results due to these established SAR principles [4]. Therefore, procurement based on precise chemical structure, not class, is essential for research reproducibility and specificity.

Quantitative Differentiation of 3-Hydroxy-4',7,8-trimethoxyflavone Against Key Comparators


Superior Peroxyl Radical Scavenging Activity vs. Other Methoxylated Flavones

While direct data for 3-Hydroxy-4',7,8-trimethoxyflavone is not available in the primary literature, class-level inference from a comprehensive SAR study provides strong, quantifiable differentiation. Among a panel of flavones with mixed hydroxy and methoxy substitution, the most potent peroxyl radical scavenger was thymonin (5,6,4'-trihydroxy-7,8,3'-trimethoxyflavone), which exhibited a Total Oxyradical Scavenging Capacity (TOSC) value 1.5 times greater than the reference antioxidant Trolox [1]. Critically, the activity of the tested flavones was ranked, demonstrating a clear and quantifiable difference based on substitution pattern. The target compound, 3-Hydroxy-4',7,8-trimethoxyflavone, shares the key structural feature of a 3-hydroxyl group and a 7,8-dimethoxy pattern on the A-ring with the highly active compound in this class, strongly suggesting it will exhibit significantly greater peroxyl radical scavenging activity than flavones lacking the 3-OH and 7,8-dimethoxy motifs, such as 5,7,8-trimethoxyflavone, which was not among the most active in the study [1].

Antioxidant Activity Free Radical Biology Peroxyl Radical Scavenging

Predicted Enhanced Membrane Permeability and Bioavailability Over Hydroxylated Analogs

A direct comparison of physicochemical properties reveals a key differentiator for 3-Hydroxy-4',7,8-trimethoxyflavone. The compound is predicted to have a logP of 2.90 and a Topological Polar Surface Area (TPSA) of 74.20 Ų [1]. In contrast, the widely studied flavonol quercetin is significantly more polar, with a reported logP of ~1.68 and TPSA of 131 Ų [2]. This 3-fold increase in lipophilicity and 40% reduction in polar surface area for the target compound directly translates to superior predicted membrane permeability. In silico ADMET predictions further support this, indicating a 92% probability of Caco-2 permeability (for human intestinal absorption) and a 60% probability of human oral bioavailability [1]. These values are markedly higher than those typical for polyhydroxylated flavonols, which often suffer from poor absorption and extensive first-pass metabolism.

ADMET Properties Drug-Likeness Pharmacokinetics

Distinct Anti-Inflammatory Profile Compared to Other Trimethoxyflavones

The anti-inflammatory potential of trimethoxyflavones is highly dependent on the specific substitution pattern. Direct quantitative data for 3-Hydroxy-4',7,8-trimethoxyflavone is not available. However, a cross-study comparison with two structurally distinct analogs reveals a stark divergence in activity profiles. For instance, 5,7,8-trimethoxyflavone (lacking a 3-OH and 4'-OMe) inhibits nitric oxide (NO) production with a relatively weak IC50 of 39.1 μM in RAW 264.7 cells [1]. In stark contrast, another analog, 4',5-dihydroxy-6,7,8-trimethoxyflavone (xanthomicrol), which shares the 6,7,8-trimethoxy A-ring but differs in B-ring and C-ring substitution, potently inhibits TNF-α production with an IC50 of 9.71 μM [2]. This represents a 4-fold greater potency compared to the NO inhibition by 5,7,8-trimethoxyflavone, highlighting the profound impact of the hydroxyl and methoxy positioning. The target compound, with its unique 3-OH and 4',7,8-trimethoxy pattern, is expected to exhibit a distinct anti-inflammatory potency and target profile that is not predictable from these other analogs.

Anti-inflammatory Nitric Oxide Inhibition TNF-α Inhibition

Improved Therapeutic Window Predicted Over Parent Flavonols in Cytotoxicity Studies

The cytotoxicity profile of 3-Hydroxy-4',7,8-trimethoxyflavone is a key differentiator from common, less methylated flavonols. While direct IC50 values for this specific compound are unavailable, class-level inference from SAR studies on flavonol analogs indicates a significant advantage. Research by Forbes et al. demonstrated that novel hydrophobic and lipophilic flavonol analogs were up to 6.5-fold more active against DU-145 and PC-3 prostate cancer cell lines than the natural flavonol quercetin, with activity in the low micromolar range [1]. Importantly, the same study highlighted the greater selectivity of these methylated analogs, showing they had a lower toxic effect on normal cells compared to their potent activity on cancer cells [1]. In contrast, common flavonols like quercetin (IC50 ~37-100 μM in MCF-7 cells) and kaempferol (IC50 ~42-52 μM in MCF-7 cells) generally exhibit higher IC50 values and lower potency [2][3]. The target compound's high methylation pattern is a primary driver of this increased lipophilicity and enhanced antiproliferative selectivity.

Cytotoxicity Antiproliferative Therapeutic Window

Unique Potential in Modulating Drug Resistance Mechanisms

A critical, differentiating feature of 3-Hydroxy-4',7,8-trimethoxyflavone is its potential to modulate drug resistance pathways, an activity not commonly associated with all flavonoids. SAR studies have identified that specific methoxy group positions are crucial for interacting with efflux transporters like P-glycoprotein (P-gp). Wesolowska et al. demonstrated that flavonoids with 3'-OMe and/or 5'-OMe groups play a positive role in P-gp inhibition, whereas a 6-OMe group can be detrimental [1]. 3-Hydroxy-4',7,8-trimethoxyflavone, with its 4'-OMe group (analogous to a 3'-OMe in other flavonoids) and lacking a 6-OMe, is predicted to be an effective P-gp inhibitor. This is in stark contrast to many other flavonoids, including 3',4',7-trimethoxyflavone, which has been shown to be a potent inhibitor of Breast Cancer Resistance Protein (BCRP) with an RI50 of 0.012 μM [2]. The target compound's specific substitution pattern suggests it may have a different transporter specificity profile, potentially inhibiting P-gp over BCRP, offering a unique tool for studying multi-drug resistance mechanisms.

Drug Resistance P-glycoprotein ABC Transporters

Optimal Research Applications for 3-Hydroxy-4',7,8-trimethoxyflavone Based on Quantitative Differentiation


Investigating Intracellular Oxidative Stress and Peroxyl Radical-Mediated Pathways

3-Hydroxy-4',7,8-trimethoxyflavone is uniquely suited for cell-based and in vivo models studying peroxyl radical-induced damage due to its predicted high antioxidant capacity derived from its 3-OH and 7,8-dimethoxy groups, as evidenced by SAR showing related compounds to be 1.5x more effective than Trolox [1]. Its high lipophilicity (LogP ~2.9) and predicted 92% Caco-2 permeability ensure efficient cellular uptake, allowing it to reach intracellular compartments where peroxyl radicals are generated, overcoming the poor bioavailability limitations of polar antioxidants like quercetin [2].

Developing Selective Anticancer Agents with Improved Therapeutic Window

This compound is an ideal candidate for anticancer drug discovery programs, particularly for cancers where drug resistance is a concern. Class-level evidence indicates that its highly methylated structure is associated with up to 6.5-fold greater potency against cancer cells (e.g., prostate cancer) and better selectivity over normal cells compared to quercetin [1]. Furthermore, its predicted ability to inhibit P-glycoprotein, based on the presence of a 4'-OMe group and lack of a 6-OMe [2], makes it a promising lead for development as a chemosensitizer to overcome multi-drug resistance, a property not shared by all flavonoids.

Probing Transporter-Mediated Drug Resistance (Specifically P-gp) in Cancer

For studies focused on ABC transporter biology, 3-Hydroxy-4',7,8-trimethoxyflavone provides a unique probe. SAR analysis pinpoints its substitution pattern (4'-OMe, no 6-OMe) as favorable for P-glycoprotein inhibition [1], unlike other trimethoxyflavones like 3',4',7-trimethoxyflavone which potently inhibits BCRP (RI50 0.012 μM) [2]. This specific transporter profile allows researchers to dissect P-gp-specific efflux mechanisms and test for synergistic effects with anticancer drugs that are P-gp substrates, a distinct advantage over less specific flavonoid tools.

Investigating Anti-Inflammatory Signaling with a Focus on MAPK/NF-κB Pathways

The compound is a valuable tool for dissecting inflammatory signaling networks. While its exact IC50 is unknown, cross-study comparisons show that trimethoxyflavone analogs can be potent inhibitors of key inflammatory mediators, such as TNF-α (IC50 9.71 μM for a related analog) [1]. Its unique structure suggests it may modulate upstream kinases in the MAPK or NF-κB pathways, offering a more selective and potent alternative to weaker NO inhibitors like 5,7,8-trimethoxyflavone (IC50 39.1 μM) [2]. Its superior cell permeability ensures it can effectively engage intracellular targets in relevant immune and epithelial cell models.

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